(4-Cyanophenyl)thiourea
Overview
Description
Synthesis Analysis
The synthesis of (4-Cyanophenyl)thiourea derivatives often involves reactions of isothiocyanates with amines. For example, thiourea derivatives can be synthesized by refluxing mixtures of equimolar amounts of isothiocyanate with toluidines, demonstrating a versatile approach to thiourea derivatives (Abosadiya et al., 2015).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by various spectroscopic techniques and crystallography. Single crystal X-ray diffraction analysis is a common method used to determine the precise structure, revealing intramolecular and intermolecular hydrogen bonding and the planarity of the carbonyl thiourea units (Saeed et al., 2011).
Chemical Reactions and Properties
(4-Cyanophenyl)thiourea and its derivatives participate in a variety of chemical reactions, contributing to their versatility in organic synthesis. For instance, these compounds can undergo cyclization reactions to form complex structures like quinazolin-4-yl-thioureas, which are synthesized through intramolecular cycloaddition reactions (Fathalla et al., 2001).
Scientific Research Applications
Organic Electronics : N-aroyl-N′-(4′-cyanophenyl)thioureas have been synthesized with high yield. Their crystal structures and cyclic voltammetric behavior indicate potential applications in organic electronics (Aydın & Arslan, 2022).
Cytotoxic Activity : A study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea revealed promising cytotoxic activity against MCF-7 cells, highlighting its potential in cancer research (Mushtaque et al., 2016).
Catalysis : Bifunctional thiourea-base catalysts have been used to efficiently synthesize optically active 4-nitro-cyclohexanones, showing high yields and enantiomeric ratios (Wu et al., 2011).
One-Pot Synthesis : A one-pot method for the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas using N-(2-cyanophenyl)benzimidoyl isothiocyanate and primary amines has been demonstrated, contributing to synthetic chemistry methodologies (Fathalla et al., 2001).
Environmental Sciences : Novel thiourea-based receptors with different signaling units and spacers have been developed for the effective detection of cyanide ions, which is crucial for environmental monitoring (Kumar et al., 2011).
Antimicrobial and Antifungal Activities : New nitrosubstituted acyl thioureas have shown promising antioxidant, cytotoxic, antibacterial, and antifungal activities, indicating their potential in pharmaceutical research (Tahir et al., 2015).
Inhibitory Activity : Alkyl/aryl thioureas exhibit significant antibacterial, antifungal, and α-amylase inhibitory activities, suggesting their application in biochemistry and drug development (Larik et al., 2018).
Anti-HIV Properties : Certain thiourea derivatives have shown potential anti-HIV properties and selective cytotoxicity against cancer cells, providing a basis for designing bioactive analogs (Bielenica et al., 2017).
Chemical Synthesis : N-Benzoyl-N'-4-cyanophenyl thiourea and its derivatives were synthesized in high yield, suggesting their utility in the field of chemical synthesis and material science (Aydın, 2018).
Toxicology : Chronic exposure to thiourea can cause adrenocortical hypertrophy and hyperplasia, impacting hormonal and thyroid function, thus contributing to toxicological studies (Chakraborty et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(4-cyanophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMJROANUIRGBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374104 | |
Record name | (4-Cyanophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenyl)thiourea | |
CAS RN |
3460-55-7 | |
Record name | (4-Cyanophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-cyanophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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